molecular formula C17H20BrN3O4 B555460 Gly-Pro-AMC hydrobromide CAS No. 115035-46-6

Gly-Pro-AMC hydrobromide

Cat. No.: B555460
CAS No.: 115035-46-6
M. Wt: 410.3 g/mol
InChI Key: PASXTQMFJRHMLJ-ZOWNYOTGSA-N
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Description

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide (CAS 115035-46-6) is a synthetic fluorogenic substrate widely used in biochemical assays to study protease activity, particularly dipeptidyl peptidase IV (DPP IV) and prolyl oligopeptidases (POPs) . Its structure consists of a glycine-proline dipeptide linked to a 7-amido-4-methylcoumarin (AMC) moiety, with a hydrobromide salt enhancing aqueous solubility. Upon enzymatic cleavage of the peptide bond, the AMC group releases fluorescence (excitation: 380 nm, emission: 460 nm), enabling real-time quantification of enzyme activity .

This compound is valued for its stability, sensitivity, and compatibility with high-throughput screening systems (e.g., 96-well plates). It has a molecular weight of 410.27 g/mol and is typically supplied as a lyophilized powder with ≥95% purity . Applications span enzyme kinetics, drug discovery, and protease inhibitor screening .

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASXTQMFJRHMLJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-46-6
Record name Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide
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Preparation Methods

Solution-Phase Peptide Coupling

In solution-phase synthesis, the dipeptide glycyl-L-proline is conjugated to 7-amido-4-methylcoumarin using carbodiimide-based coupling agents. Key steps include:

  • Activation of the carboxyl group : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxyl terminal of glycyl-L-proline.

  • Coupling reaction : The activated intermediate reacts with the amine group of 7-amido-4-methylcoumarin in dimethylformamide (DMF) at 0–5°C to minimize racemization.

  • Salt formation : The free base is treated with hydrobromic acid (HBr) in methanol to yield the hydrobromide salt.

Reaction Scheme :

Gly-Pro-COOH+H2N-CoumarinEDCI/HOBt, DMFGly-Pro-CoumarinHBrH-Gly-Pro-AMC\cdotpHBr\text{Gly-Pro-COOH} + \text{H}_2\text{N-Coumarin} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Gly-Pro-Coumarin} \xrightarrow{\text{HBr}} \text{H-Gly-Pro-AMC·HBr}

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers higher purity by assembling the dipeptide directly on a resin:

  • Resin loading : Fmoc-protected proline is anchored to a Wang resin.

  • Deprotection and coupling : Fmoc removal with piperidine is followed by glycine coupling using HBTU/DIEA.

  • Cleavage and conjugation : The dipeptide is cleaved from the resin and conjugated to 7-amido-4-methylcoumarin in solution.

Industrial Production Methods

Industrial-scale synthesis prioritizes yield optimization and cost efficiency:

Parameter Laboratory Scale Industrial Scale
Coupling Agent EDCI/HOBtEDCI/HOBt or DCC
Solvent DMFDMF or THF
Temperature 0–5°C20–25°C (controlled batch)
Purification Column chromatographyRecrystallization (ethanol/water)
Yield 70–85%88–92%

Industrial protocols often employ continuous flow reactors to enhance mixing and reduce reaction times.

Purification Techniques

Post-synthesis purification ensures the removal of unreacted intermediates and byproducts:

  • Recrystallization : The crude product is dissolved in hot ethanol and precipitated with water, achieving >95% purity.

  • Column chromatography : Silica gel chromatography with a chloroform/methanol gradient (9:1) resolves impurities.

Purity Analysis :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm ≥98% purity.

  • Mass Spectrometry : ESI-MS (m/z 410.3 [M+H]⁺) validates molecular identity.

Comparative Analysis of Synthetic Methodologies

Method Advantages Limitations
Solution-Phase Low cost, scalableModerate purity (70–85%)
Solid-Phase High purity (>95%), minimal racemizationHigh resin cost, limited scalability
Industrial High yield (88–92%), cost-effectiveRequires specialized equipment

Recent Advances in Synthesis

  • Enzymatic coupling : Lipase-mediated conjugation reduces side reactions and enhances stereoselectivity.

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic cleavage of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is 7-amido-4-methylcoumarin .

Scientific Research Applications

Dipeptidyl Peptidase IV Assays

H-Gly-Pro-AMC·HBr is primarily utilized as a substrate in DPP-IV assays. The compound's structure allows it to release the fluorescent product 7-amino-4-methylcoumarin upon enzymatic cleavage, making it an effective tool for monitoring DPP-IV activity in vitro. This property is particularly valuable in diabetes research, where DPP-IV inhibitors are explored as potential therapeutic agents.

Key Findings:

  • Fluorescence Measurement: The fluorescence intensity can be quantitatively measured using a microplate reader, providing a reliable method for assessing enzyme kinetics and inhibitor screening .
  • Clinical Relevance: Studies have indicated that dietary peptides derived from food proteins can exhibit DPP-IV inhibitory activity, suggesting that this compound may have applications in dietary interventions for diabetes management.

Safety and Tolerability

A clinical study evaluated the pharmacokinetics and safety profile of E3024 (a DPP-IV inhibitor) using H-Gly-Pro-AMC·HBr as a substrate. The study involved healthy male subjects who were administered varying doses of E3024. Key findings included:

  • Absorption Profile: E3024 was rapidly absorbed, with peak plasma concentrations achieved within 3 hours post-dosing.
  • Dose-Dependent Inhibition: The compound demonstrated a dose-dependent inhibition of plasma DPP-IV activity, with an IC50 value of 33.7 ng/mL .
  • Adverse Events: Approximately 40% of subjects experienced adverse events at higher doses, indicating the need for careful dose management in clinical applications .

Implications for Diabetes Management

Research indicates that H-Gly-Pro-AMC·HBr can be utilized not only in laboratory settings but also in clinical nutrition to explore dietary interventions aimed at managing diabetes. This highlights its potential role in developing functional foods that can inhibit DPP-IV activity and improve glycemic control.

Future Directions and Research Opportunities

The ongoing exploration of H-Gly-Pro-AMC·HBr's applications suggests several avenues for future research:

  • Development of Novel DPP-IV Inhibitors: Further studies could focus on synthesizing new derivatives that enhance the efficacy and specificity of DPP-IV inhibition.
  • Investigating Other Enzyme Targets: Beyond DPP-IV, researchers could explore the compound's utility as a substrate for other enzymes involved in metabolic pathways.
  • Clinical Trials on Dietary Interventions: Expanding clinical trials to assess the impact of dietary peptides on metabolic health using H-Gly-Pro-AMC·HBr could provide valuable insights into its practical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide with structurally related fluorogenic substrates:

Compound Name Peptide Sequence Enzyme Target Salt Form Molecular Weight (g/mol) Key Applications Reference
Glycyl-L-proline 7-amido-4-methylcoumarin HBr Gly-Pro DPP IV, POPs Hydrobromide 410.27 Protease activity assays
L-Proline 7-amido-4-methylcoumarin HBr L-Pro Proline-specific proteases Hydrobromide 349.23 Bacterial enzyme studies
Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin Glutaryl-Gly-Arg Trypsin-like proteases Hydrochloride 567.03 Coagulation studies
Z-Gly-Pro-Arg 7-amido-4-methylcoumarin HBr Z-Gly-Pro-Arg Thrombin, plasmin Hydrobromide 678.56 Blood-clotting pathway analysis
Suc-Gly-Pro-AMC Suc-Gly-Pro Prolyl endopeptidases None 425.40 Neurodegenerative disease research

Key Research Findings

  • Enzymatic Specificity : Gly-Pro-AMC HBr exhibits higher specificity for DPP IV compared to Suc-Gly-Pro-AMC, which is preferentially cleaved by prolyl endopeptidases (rPOPLi assays, Figure 1 ) .
  • Salt-Dependent Solubility : Hydrobromide salts (e.g., Gly-Pro-AMC HBr) show superior solubility in aqueous buffers (25 mM HEPES, pH 7.5) compared to hydrochloride analogs like Glutaryl-Gly-Arg-AMC HCl .
  • Fluorescence Efficiency : Gly-Pro-AMC HBr releases AMC with a quantum yield comparable to L-Pro-AMC HBr but outperforms bulkier derivatives (e.g., Tosyl-Gly-Pro-Arg-AMC) in kinetic assays due to faster cleavage rates .
  • Antimicrobial Activity: Unlike thiazolidinone-coupled coumarins (e.g., compounds 5a–h in ), Gly-Pro-AMC HBr lacks intrinsic antimicrobial properties, as its primary function is substrate hydrolysis .

Data Tables

Table 1: Enzymatic Activity of Selected AMC Substrates (rPOPLi Assay)

Substrate Relative Activity (%) Optimal pH Detection Limit (nM)
Gly-Pro-AMC HBr 100 ± 5 7.5 10
Suc-Gly-Pro-AMC 85 ± 4 7.5 15
Ala-Ala-Phe-AMC 12 ± 3 7.5 50
Arg-Arg-AMC 8 ± 2 7.5 100

Table 2: Commercial Availability and Pricing (2025)

Compound Purity Vendor Price (25 mg)
Gly-Pro-AMC HBr ≥98% Santa Cruz Biotechnology $450.00
L-Pro-AMC HBr ≥95% CymitQuimica $262.00
Glutaryl-Gly-Arg-AMC HCl ≥98% Santa Cruz Biotechnology $500.00
Z-Gly-Pro-Arg-AMC HBr ≥95% Novabiochem $194.00 (10 mg)

Biological Activity

Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide (H-Gly-Pro-AMC.HBr) is a synthetic compound notable for its biological activity, particularly as a substrate for the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme plays a critical role in glucose metabolism and insulin regulation, making H-Gly-Pro-AMC.HBr significant in diabetes research and management. This article explores the compound's biological properties, synthesis methods, and applications in biochemical assays.

  • Molecular Formula : C₁₇H₂₀BrN₃O₄
  • Molar Mass : 410.26 g/mol
  • Structure : The compound consists of a glycyl-L-proline moiety linked to a 7-amido-4-methylcoumarin, creating a fluorogenic reporter group that releases fluorescent signals upon enzymatic cleavage.

Dipeptidyl Peptidase IV Inhibition

H-Gly-Pro-AMC.HBr is primarily recognized for its role as a substrate for DPP-IV. The inhibition of DPP-IV is a therapeutic target for type 2 diabetes mellitus management. The compound's ability to release the fluorescent 7-amino-4-methylcoumarin upon cleavage allows researchers to monitor DPP-IV activity effectively in vitro .

Enzyme Kinetics and Substrate Specificity

Research indicates that modifications in peptide structure can influence enzyme kinetics and substrate specificity. H-Gly-Pro-AMC.HBr serves as a valuable tool in evaluating potential DPP-IV inhibitors or activators, providing quantifiable measures of enzyme activity.

Synthesis Methods

The synthesis of H-Gly-Pro-AMC.HBr involves several methods that ensure high purity and yield, suitable for biochemical applications. Common approaches include:

  • Solid-phase peptide synthesis : This method allows for the stepwise assembly of peptides on a solid support.
  • Liquid-phase synthesis : Involves the coupling of amino acids in solution, followed by purification steps.

These methods are crucial for producing the compound with the desired characteristics for research applications.

Enzymatic Activity Assays

A study assessing the enzymatic activity of H-Gly-Pro-AMC.HBr showed that it effectively monitors DPP-IV activity across various concentrations. The IC50 value was determined to be approximately 33.7 ng/mL, indicating its potency as an inhibitor .

Applications in Diabetes Management

Research has demonstrated that dietary peptides derived from food proteins can exhibit DPP-IV inhibitory activity, suggesting potential applications of H-Gly-Pro-AMC.HBr in dietary interventions for diabetes management. This highlights the compound's relevance not only in laboratory settings but also in clinical nutrition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of H-Gly-Pro-AMC.HBr, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityPrimary Use
Gly-Pro-Amido-4-MethylcoumarinYesDipeptidyl peptidase IV substrate
Glycyl-L-Valine 7-amido-4-methylcoumarinYesFluorogenic substrate for enzyme assays
L-Alanyl-L-prolineModeratePeptide synthesis and enzyme assays

H-Gly-Pro-AMC.HBr stands out due to its specific fluorogenic properties and direct application in monitoring DPP-IV activity, making it indispensable in diabetes research and therapeutic development .

Q & A

Q. What are the key physicochemical properties of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide relevant to experimental design?

The compound (C₁₇H₂₀BrN₃O₄, MW 410.26) is a fluorogenic substrate that releases 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Its excitation/emission maxima are 360/465 nm, respectively. Storage at −20°C in desiccated conditions is critical to prevent hydrolysis and maintain stability . Solubility in aqueous buffers (e.g., citrate or phosphate) is essential for enzymatic assays, typically prepared at 0.08 mM working concentrations .

Q. How is this compound utilized in fluorogenic assays for enzyme activity studies?

It serves as a substrate for dipeptidyl peptidase IV (DPP-IV) and other proteases. In a standard protocol, 20 µL of diluted human plasma (5-fold dilution in assay buffer) is incubated with 0.08 mM substrate for 10 minutes at room temperature. Enzymatic cleavage releases AMC, quantified via fluorescence microplate readers. Activity is expressed as mU/mL, defined as nmol AMC released per minute per mL of reaction solution .

Advanced Research Questions

Q. What steps can be taken to resolve discrepancies in DPP-IV activity measurements across experimental replicates?

Variability may arise from:

  • Substrate stability : Ensure fresh preparation and avoid freeze-thaw cycles.
  • Matrix effects : Pre-treat plasma with EDTA to inhibit metalloproteases or include protease inhibitors.
  • Instrument calibration : Validate fluorescence readings with AMC standards (e.g., 0–20 µM range). Statistical normalization using internal controls (e.g., blank reactions without plasma) is recommended .

Q. How does this substrate compare to structurally related coumarin derivatives (e.g., 4-trifluoromethylcoumarin) in sensitivity and specificity?

Derivatives like Z-Gly-Pro-Arg 7-amido-4-trifluoromethylcoumarin (C0980) exhibit higher fluorescence quantum yields due to electron-withdrawing groups, enhancing detection limits. However, Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide offers better solubility in aqueous buffers, making it preferable for high-throughput assays. Kinetic studies (Km and Vmax) should be performed to compare substrate-enzyme affinity .

Q. What controls are necessary when quantifying enzymatic activity in complex biological matrices (e.g., plasma)?

Include:

  • Negative controls : Substrate + buffer (no enzyme) to assess non-specific hydrolysis.
  • Inhibitor controls : Pre-incubation with diprotin A (a DPP-IV inhibitor) to confirm target specificity.
  • Matrix-matched standards : Spiked AMC in plasma to correct for fluorescence quenching by biomolecules. Data should adhere to statistical guidelines (e.g., ANOVA for inter-group comparisons) .

Q. How can researchers validate the specificity of this substrate for DPP-IV in the presence of structurally similar proteases (e.g., DPP-8/9)?

Use selective inhibitors (e.g., 1 mM AEBSF for serine proteases) or recombinant enzyme panels. Competitive assays with alternative substrates (e.g., Z-Gly-Pro-Arg-AMC) can differentiate DPP-IV activity. Cross-reactivity thresholds should be established via dose-response curves .

Methodological Considerations

  • Data Interpretation : Fluorescence intensity linearity must be confirmed (e.g., R² > 0.98 for AMC standards). Adjust for background autofluorescence in biological samples .
  • Ethical Compliance : For human plasma studies, obtain informed consent and ethical approval (e.g., IRB protocols) per institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Gly-Pro-AMC hydrobromide
Reactant of Route 2
Gly-Pro-AMC hydrobromide

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